![molecular formula C22H26O6 B3935764 methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B3935764.png)
methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate
Overview
Description
Methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate, also known as MAMEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. MAMEB belongs to the family of benzoate esters and has a molecular weight of 402.47 g/mol. In
Scientific Research Applications
Methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate has been studied for its potential applications in various fields of science. In medicine, methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate has been tested as a potential herbicide and fungicide. In industry, methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate has been explored as a potential ingredient in the production of polymers and plastics.
Mechanism of Action
The mechanism of action of methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate is still under investigation. However, studies have suggested that methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate may act by inhibiting certain enzymes and pathways involved in inflammation, cancer cell growth, and viral replication.
Biochemical and Physiological Effects:
methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate can inhibit the production of pro-inflammatory cytokines and chemokines, reduce cancer cell proliferation, and inhibit viral replication. In vivo studies have shown that methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate can reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential applications in agriculture and industry. Additionally, clinical trials are needed to evaluate its safety and efficacy as a potential therapeutic agent for various diseases.
Conclusion:
In conclusion, methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate is a synthetic compound that has shown potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate and its applications in science and medicine.
properties
IUPAC Name |
methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-4-5-17-6-11-20(21(16-17)24-2)28-15-13-26-12-14-27-19-9-7-18(8-10-19)22(23)25-3/h4,6-11,16H,1,5,12-15H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJUVGLXCDTWCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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